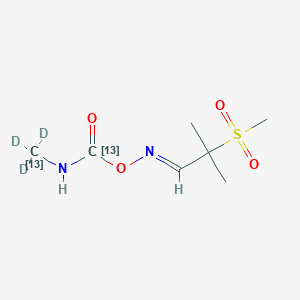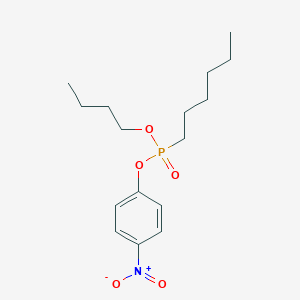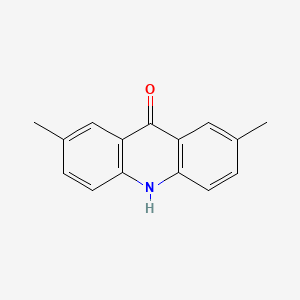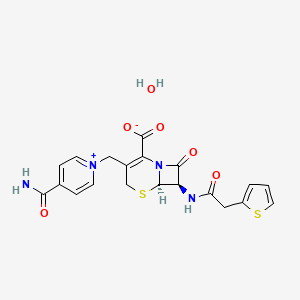
1-Methylxanthine-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylxanthine-13C,d3 is a stable isotope-labeled compound, specifically a derivative of caffeine. It is characterized by the incorporation of carbon-13 and deuterium atoms into its molecular structure. This compound is primarily used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .
準備方法
The synthesis of 1-Methylxanthine-13C,d3 involves the incorporation of carbon-13 and deuterium into the 1-methylxanthine molecule. The synthetic route typically starts with the precursor compounds, which undergo a series of chemical reactions to introduce the isotopic labels. The reaction conditions often include the use of specific catalysts and solvents to facilitate the incorporation of the isotopes. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
1-Methylxanthine-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
科学的研究の応用
1-Methylxanthine-13C,d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and molecular structures.
Biology: It is used to study metabolic pathways and enzyme kinetics, particularly in the context of caffeine metabolism.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new drugs and in quality control processes to ensure the purity and consistency of pharmaceutical products
作用機序
The mechanism of action of 1-Methylxanthine-13C,d3 involves its interaction with various molecular targets and pathways. As a derivative of caffeine, it primarily acts as an antagonist of adenosine receptors, which are involved in regulating various physiological processes such as sleep, arousal, and vasodilation. By blocking these receptors, this compound can enhance alertness and reduce fatigue. Additionally, it may influence other pathways related to its metabolic and pharmacokinetic properties .
類似化合物との比較
1-Methylxanthine-13C,d3 can be compared with other similar compounds such as:
1-Methylxanthine: The non-labeled version of the compound, which lacks the carbon-13 and deuterium isotopes.
Theophylline: Another caffeine derivative, which is used as a bronchodilator in the treatment of respiratory diseases.
Caffeine: The most well-known methylxanthine, widely consumed for its stimulant effects. The uniqueness of this compound lies in its isotopic labeling, which allows for more precise and detailed studies in various scientific fields
特性
分子式 |
C6H6N4O2 |
|---|---|
分子量 |
170.15 g/mol |
IUPAC名 |
1-(trideuterio(113C)methyl)-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i1+1D3 |
InChIキー |
MVOYJPOZRLFTCP-KQORAOOSSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N1C(=O)C2=C(NC1=O)N=CN2 |
正規SMILES |
CN1C(=O)C2=C(NC1=O)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)

![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)

![2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B12057593.png)






